High Predicted CYP1A2 Inhibition: A Differentiator from Unsubstituted Pyrazole Analogs
In silico ADME predictions indicate that 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a predicted inhibitor of the cytochrome P450 enzyme CYP1A2, a major drug-metabolizing enzyme. This contrasts sharply with the class-level expectation for many pyrazole derivatives, which are often substrates or non-inhibitors, and suggests a distinct metabolic interaction profile . While the unsubstituted analog 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine lacks published data for direct comparison, the presence of the tert-butyl group is a known structural feature that can influence CYP inhibition profiles.
| Evidence Dimension | CYP1A2 Inhibition Prediction |
|---|---|
| Target Compound Data | Yes (Predicted Inhibitor) |
| Comparator Or Baseline | General class of pyrazole derivatives; 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine (no data, but lacks tert-butyl group) |
| Quantified Difference | N/A (Binary prediction) |
| Conditions | In silico prediction model (vendor specification) |
Why This Matters
This predicted inhibition profile is critical for researchers designing lead compounds or chemical probes, as it informs potential drug-drug interaction risks and helps prioritize candidates with favorable metabolic stability profiles.
